



Application Notes and Protocols: STING Agonist Delivery Methods for Cancer Therapy

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Compound of Interest		
Compound Name:	STING agonist-11	
Cat. No.:	B12399386	Get Quote

Introduction

The cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage.[1][2] In the context of oncology, the activation of this pathway within the tumor microenvironment (TME) can lead to the production of type I interferons (IFNs) and other proinflammatory cytokines.[3][4] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), effectively converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[5]

STING agonists, molecules designed to activate this pathway, have emerged as a promising class of cancer immunotherapeutics. However, their clinical translation has been hampered by challenges related to their delivery. Many STING agonists, particularly cyclic dinucleotides (CDNs), are anionic and hydrophilic, which limits their ability to cross cell membranes and reach the cytosolic STING protein. Furthermore, systemic administration can lead to rapid clearance and potential off-target toxicities, while direct intratumoral injection is limited to accessible tumors.

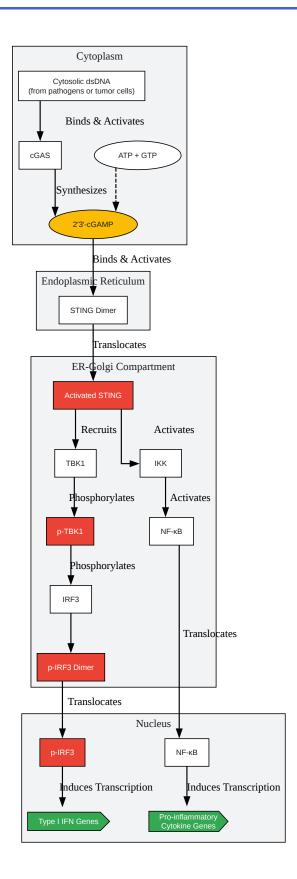
This document provides an overview of various delivery strategies being explored to enhance the therapeutic efficacy of STING agonists in cancer therapy. While the specific term "**STING agonist-11**" is not prominent in the current literature, these notes will cover a range of STING agonists and delivery platforms applicable to the field.



The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by the enzyme cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum (ER) membrane. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of genes encoding type I IFNs and other inflammatory cytokines.

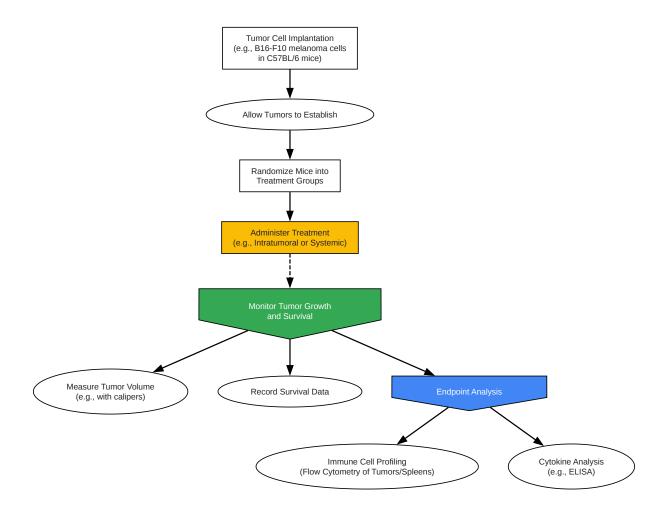












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